Cyclandelate - 456-59-7

Cyclandelate

Catalog Number: EVT-266059
CAS Number: 456-59-7
Molecular Formula: C17H24O3
Molecular Weight: 276.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Metabolic studies using dual-radiolabeled cyclandelate in rat hepatocytes and mouse J774 cells revealed different metabolic pathways []. Rat hepatocytes readily accumulated and hydrolyzed cyclandelate, excreting 3,3,5-trimethylcyclohexanol, which underwent further intracellular conversion to its glucuronide before excretion. Conversely, J774 cells, a type of macrophage, did not exhibit cyclandelate hydrolysis []. This difference suggests cell-specific enzymatic activities play a significant role in cyclandelate metabolism.

Future Directions
  • Drug Delivery Systems: Exploring novel drug delivery systems, such as those based on HP-β-CD, to enhance cyclandelate's solubility and bioavailability could improve its therapeutic efficacy [].

3,3,5-Trimethylcyclohexanol

  • Compound Description: 3,3,5-Trimethylcyclohexanol is a cyclic alcohol and a key metabolite of cyclandelate. Research demonstrates its rapid accumulation in rat hepatocytes, followed by glucuronidation and excretion. []
  • Relevance: This compound is a direct metabolic product of cyclandelate hydrolysis. [] Understanding its formation and fate is crucial for comprehending cyclandelate metabolism and potential downstream effects. [] This is particularly relevant in tissues like the liver where hydrolysis is rapid. []

3,3,5-Trimethylcyclohexanol Glucuronide

  • Compound Description: This compound is the glucuronide conjugate of 3,3,5-trimethylcyclohexanol, a major metabolite of cyclandelate. [] It is formed in the liver and potentially other tissues as part of the metabolic pathway of cyclandelate. []
  • Relevance: As a major metabolic product of cyclandelate, the formation and excretion of 3,3,5-trimethylcyclohexanol glucuronide are important indicators of cyclandelate metabolism in the body. [] Its presence could be used to track the drug's breakdown and elimination.

Mandelic Acid

  • Compound Description: Mandelic acid is an aromatic alpha hydroxy acid. [] It is a metabolite formed by the hydrolysis of cyclandelate. [] Studies indicate its plasma concentration continues to increase even six hours post-administration of cyclandelate. []
  • Relevance: Mandelic acid is a significant product of cyclandelate metabolism. [] Understanding its pharmacokinetic profile is essential for interpreting cyclandelate's overall pharmacological effects. []
  • Compound Description: Cyclandelate alcohol is a metabolite of cyclandelate. Unlike cyclandelate, it does not demonstrate inhibitory effects on calcium mobilization in platelets, even at a concentration of 50 μmol/L. []
  • Relevance: While structurally similar to cyclandelate, the lack of activity of cyclandelate alcohol on platelet calcium mobilization suggests a structure-activity relationship critical for cyclandelate's effects. [] This comparison helps delineate the specific structural requirements for cyclandelate's pharmacological activity.

Cyclandelate Acid

  • Compound Description: Cyclandelate acid is a metabolite of cyclandelate. Similar to cyclandelate alcohol, it lacks the inhibitory effects on calcium mobilization in platelets, even at a concentration of 50 μmol/L. []
  • Relevance: The inactivity of cyclandelate acid alongside cyclandelate alcohol strengthens the observation that specific structural features of cyclandelate are crucial for its effect on platelet calcium mobilization. [] This comparison reinforces the structure-activity relationship crucial for cyclandelate's mechanism of action.

Flunarizine

  • Compound Description: Flunarizine is a calcium channel blocker clinically utilized for migraine prophylaxis and vertigo treatment. [] Unlike cyclandelate, it did not demonstrate any effect on prostacyclin release or cytosolic free calcium concentrations in human endothelial cells at concentrations of 10-6 to 10-5 mol/L. []
  • Relevance: Flunarizine serves as a pharmacological comparator to cyclandelate. [] Although both drugs are proposed to influence calcium channels, their differing activities in specific models highlight the complexity of their mechanisms and potential differences in clinical applications. [, ]

Pizotifen

  • Compound Description: Pizotifen is a drug primarily utilized for migraine prophylaxis. In a comparative study, cyclandelate demonstrated significantly superior clinical efficacy compared to pizotifen in reducing migraine parameters. []
  • Relevance: Pizotifen serves as a clinical comparator to cyclandelate in migraine prophylaxis. [] The superior efficacy of cyclandelate suggests a potentially distinct mechanism of action or improved pharmacokinetic profile compared to pizotifen. []

Propranolol

  • Compound Description: Propranolol, a beta-blocker, is a well-established prophylactic treatment for migraine. [, ] Clinical studies comparing cyclandelate and propranolol demonstrated comparable efficacy in migraine prophylaxis, with both drugs outperforming placebo. [, ]
  • Relevance: Propranolol serves as a benchmark drug for comparing the efficacy and tolerability of cyclandelate in migraine prophylaxis. [, ] The comparable efficacy between these drugs highlights cyclandelate's potential as an alternative prophylactic treatment for migraine, especially in patients intolerant to beta-blockers. [, ]
Source and Classification

Cyclandelate is derived from the structural modification of mandelic acid and is categorized under the class of organic compounds known as esters. Specifically, it is an ester of 3,3,5-trimethylcyclohexanol with mandelic acid. Its chemical formula is C13H18O3C_{13}H_{18}O_3, and it has been assigned various identifiers including CAS number 456-59-7.

Synthesis Analysis

Methods of Synthesis

Cyclandelate can be synthesized through several methods, with one notable approach being the use of low melting (cis) isomer of 3,3,5-trimethylcyclohexanol. This method involves the esterification of mandelic acid with the aforementioned alcohol under controlled conditions to yield cyclandelate.

  1. Esterification Reaction: The reaction typically requires mild acidic conditions to facilitate the formation of the ester bond.
  2. Rongalite-Mediated Reduction: A recent methodology highlights the use of rongalite as a reducing agent in a chemoselective reduction process, achieving yields of approximately 79% for cyclandelate synthesis .

Technical Details

Chemical Reactions Analysis

Reactions and Technical Details

Cyclandelate undergoes various chemical reactions typical for esters:

  1. Hydrolysis: In aqueous environments or under acidic/basic conditions, cyclandelate can hydrolyze to regenerate mandelic acid and 3,3,5-trimethylcyclohexanol.
  2. Transesterification: It can react with alcohols to form new esters, which is useful in synthetic organic chemistry for modifying its properties.

These reactions are significant for understanding its stability and reactivity in biological systems.

Mechanism of Action

Process and Data

The mechanism by which cyclandelate exerts its vasodilatory effects involves several pathways:

  1. Direct Vasodilation: Cyclandelate directly relaxes vascular smooth muscle by increasing intracellular cyclic adenosine monophosphate (cAMP) levels.
  2. Inhibition of Platelet Aggregation: It may also inhibit platelet aggregation, contributing to improved blood flow.
  3. Effects on Endothelial Function: Cyclandelate enhances endothelial function, promoting vasodilation through nitric oxide release.

These mechanisms collectively improve blood circulation in patients suffering from vascular disorders.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cyclandelate typically appears as a colorless to pale yellow liquid.
  • Boiling Point: Approximately 290 °C.
  • Melting Point: The melting point varies depending on purity but is generally around 15 °C.
  • Solubility: It is soluble in organic solvents such as ethanol and ether but less soluble in water.

Chemical Properties

  • Stability: Cyclandelate is stable under normal conditions but may degrade under extreme pH or temperature.
  • Reactivity: As an ester, it is susceptible to hydrolysis in the presence of water or strong acids/bases.
Applications

Scientific Uses

Cyclandelate's primary applications are in pharmacology as a vasodilator for treating:

  • Cerebrovascular Disorders: Such as stroke or transient ischemic attacks.
  • Peripheral Vascular Diseases: Including conditions like Raynaud's phenomenon or intermittent claudication.

Additionally, it has been studied for its potential benefits in enhancing blood flow during surgical procedures and improving outcomes in patients with compromised vascular health .

Pharmacological Mechanisms of Cyclandelate

Cyclandelate (3,3,5-trimethylcyclohexyl mandelate) is a direct-acting vasodilator with a multifaceted pharmacological profile. Its primary clinical applications center on improving peripheral and cerebral blood flow in conditions involving vascular insufficiency. Unlike conventional vasodilators, cyclandelate exhibits a unique combination of mechanisms targeting vascular smooth muscle, cholesterol metabolism, and microcirculatory dynamics, positioning it as a multifunctional agent for vascular disorders [1] [5].

Calcium Channel Modulation in Vascular Smooth Muscle

Cyclandelate exerts significant effects on vascular smooth muscle contraction through calcium channel modulation. The compound functions as a calcium antagonist, primarily inhibiting voltage-dependent L-type calcium channels in vascular smooth muscle cells. These channels mediate the influx of extracellular calcium ions that initiate the contractile process via calcium-calmodulin activation and subsequent phosphorylation of myosin light chains [1] [8].

Cyclandelate's binding to the α2/δ-1 subunit of L-type channels reduces calcium influx, thereby decreasing intracellular calcium concentrations ([Ca2+]i). This inhibition occurs at therapeutic concentrations (IC50 ≈ 10-30 µM), leading to vascular relaxation without significantly affecting cardiac contractility at standard dosages [5] [8]. Experimental studies demonstrate that cyclandelate's vasodilatory effect is particularly pronounced in resistance vessels, which rely heavily on transmembrane calcium flux for tone regulation [6].

Beyond direct calcium channel blockade, cyclandelate indirectly modulates calcium dynamics through phosphodiesterase (PDE) inhibition. By inhibiting cyclic nucleotide PDEs, cyclandelate increases intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These secondary messengers activate protein kinase A (PKA) and protein kinase G (PKG), respectively, which promote calcium sequestration into the sarcoplasmic reticulum and decrease myosin light chain kinase sensitivity to calcium-calmodulin complexes [1]. This dual mechanism—direct channel blockade and enhanced calcium sequestration—synergistically reduces vascular tone.

Table 1: Molecular Targets of Cyclandelate in Calcium Modulation

TargetMolecular EffectFunctional ConsequenceTissue Specificity
Voltage-gated L-type Ca2+ channels (α2/δ-1 subunit)Inhibition of voltage-dependent Ca2+ influxReduced [Ca2+]i and vasodilationVascular smooth muscle > Cardiac muscle
Phosphodiesterase (PDE3/PDE4)Increased cAMP/cGMP bioavailabilityEnhanced PKA/PKG activation and Ca2+ sequestrationSystemic vascular beds
Cell membrane calcium ATPaseStabilization and functional enhancementAccelerated Ca2+ extrusionUbiquitous in excitable cells

Inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT)

Cyclandelate exhibits significant inhibitory effects on acyl-coenzyme A: cholesterol acyltransferase (ACAT), a key enzyme in intracellular cholesterol metabolism. ACAT catalyzes the esterification of free cholesterol into cholesteryl esters within cells, facilitating intracellular cholesterol storage and foam cell formation—a critical step in atherogenesis [3] [7].

The compound demonstrates differential inhibition across tissue types. In hepatic microsomes, cyclandelate inhibits ACAT with an IC50 of approximately 80 µM. However, in macrophages—the primary foam cell precursors in atherosclerotic plaques—the inhibitory potency increases significantly (IC50 < 30 µM) due to reduced metabolic degradation in non-hepatic tissues [3] [7]. This tissue selectivity is pharmacologically advantageous as it potentially targets pathological cholesterol accumulation in vascular walls without severely disrupting hepatic cholesterol metabolism.

The molecular mechanism involves non-competitive inhibition relative to ACAT's substrates (cholesterol and oleoyl-CoA). Unlike competitive inhibitors that bind active sites, cyclandelate appears to interact with regulatory domains or induce conformational changes that reduce ACAT activity. The inhibitory effect is reversible upon drug removal, indicating no covalent modification of the enzyme [7].

Through ACAT inhibition, cyclandelate reduces cholesteryl ester accumulation in arterial macrophages and smooth muscle cells, potentially attenuating atherogenesis. Animal studies demonstrate that cyclandelate decreases aortic cholesterol ester content and limits the progression of diet-induced atherosclerosis in rabbit models [3] [7]. This antiatherogenic property complements its direct vasodilatory effects, providing a dual therapeutic approach for vascular insufficiency syndromes.

Table 2: ACAT Inhibition Profile of Cyclandelate

ParameterHepatic MicrosomesMacrophage Systems
IC5080 µM<30 µM
Inhibition KineticsNon-competitiveNon-competitive
ReversibilityComplete upon washoutComplete upon washout
Metabolic StabilityRapid hydrolysis to inactive metabolitesMinimal hydrolysis; sustained inhibition
Functional ConsequenceModerate reduction in cholesterol esterificationSignificant suppression of foam cell formation

Vasodilatory Pathways and Peripheral Blood Flow Regulation

Cyclandelate orchestrates vasodilation through integrated effects on vascular smooth muscle, blood cell rheology, and endothelial function. Beyond calcium channel modulation, three key mechanisms contribute to its peripheral hemodynamic effects:

Membrane-Stabilizing Activity: Cyclandelate incorporates into cellular membranes, modulating fluidity and stabilizing excitable membranes. This action attenuates receptor-operated calcium influx and reduces the sensitivity of vascular smooth muscle to endogenous vasoconstrictors such as norepinephrine and angiotensin II. Membrane stabilization also enhances the activity of calcium-extruding transporters (e.g., plasma membrane Ca2+-ATPase), accelerating the restoration of resting calcium levels following excitation [8].

Erythrocyte Deformability Enhancement: Cyclandelate significantly improves the flexibility of red blood cells (RBCs), potentially through phosphodiesterase inhibition and subsequent elevation of intracellular cAMP in erythrocytes. Increased cAMP activates protein kinase A, leading to phosphorylation of membrane skeletal proteins (e.g., spectrin, band 4.1) that control RBC deformability. Enhanced deformability reduces blood viscosity and facilitates capillary transit, particularly in the microcirculation where RBCs must undergo substantial deformation to navigate vessels smaller than their diameter [1]. This rheological effect complements vasodilation by optimizing oxygen delivery to tissues with compromised perfusion.

Antiplatelet Activity: At therapeutic concentrations, cyclandelate exhibits mild antiplatelet effects through inhibition of platelet phosphodiesterase and subsequent increase in intraplatelet cAMP. Elevated cAMP reduces platelet sensitivity to aggregation inducers (e.g., thrombin, ADP) by inhibiting calcium mobilization and glycoprotein IIb/IIIa activation. While less potent than dedicated antiplatelet agents, this activity may contribute to improved microcirculatory flow by reducing platelet hyperaggregability in atherosclerotic conditions [1] [8].

Endothelial Mediator Modulation: Emerging evidence suggests cyclandelate may influence endothelial production of vasoactive mediators. Although less characterized than its direct smooth muscle effects, potential modulation of nitric oxide (NO) bioavailability, prostacyclin (PGI2) synthesis, and endothelin-1 expression could contribute to its vasoregulatory profile, particularly in endothelial dysfunction associated with atherosclerosis [10].

Table 3: Multimodal Vasodilatory Mechanisms of Cyclandelate

MechanismMolecular Target/ProcessHemodynamic Consequence
Calcium Channel BlockadeVoltage-gated L-type Ca2+ channelsReduced [Ca2+]i and vascular tone
Phosphodiesterase InhibitioncAMP/cGMP degradation enzymesIncreased cyclic nucleotides; vasorelaxation
Erythrocyte Rheology ModificationMembrane skeleton phosphorylationEnhanced deformability and microcirculatory flow
Membrane StabilizationPhospholipid bilayer organizationReduced excitability and vasoconstrictor sensitivity
Antiplatelet ActivitycAMP-mediated aggregation pathwaysReduced platelet adhesion/aggregation

Impact on Neurovascular Coupling and Cerebral Perfusion

Neurovascular coupling (NVC) represents the critical physiological link between neuronal activity and localized cerebral blood flow (CBF) adjustments. Cyclandelate modulates this relationship through several mechanisms that optimize cerebral perfusion, particularly under compromised hemodynamic conditions [4] [9].

Cerebral Perfusion Pressure (CPP) Optimization: CPP, defined as the difference between mean arterial pressure (MAP) and intracranial pressure (ICP), determines cerebral blood flow when autoregulation is impaired. Cyclandelate's vasodilatory action primarily affects resistance vessels, reducing cerebrovascular resistance and improving flow at a given CPP. Importantly, its calcium channel blocking properties exert minimal effect on cerebral autoregulation within the normal CPP range (70-90 mmHg), allowing preserved pressure-flow relationships while enhancing baseline perfusion [4] [9].

Hemodynamic Response Function (HRF) Modulation: The HRF mathematically describes the temporal relationship between neural activation and the hemodynamic response. Experimental studies using combined electroencephalography (EEG) and near-infrared spectroscopy (NIRS) demonstrate that cyclandelate influences HRF parameters under pathological CPP conditions. When CPP decreases below autoregulatory thresholds (<60 mmHg), cyclandelate administration preserves HRF amplitude and reduces latency compared to untreated states. This effect likely stems from improved microcirculatory responsiveness and erythrocyte deformability, which facilitate oxygen delivery despite reduced perfusion pressure [4] [9].

Conversely, during hypertension-induced CPP elevation (>110 mmHg), cyclandelate attenuates pathological vasodilation that could contribute to cerebral hyperemia. By modulating calcium influx, it prevents excessive vasodilation that might overwhelm metabolic demands. This bidirectional stabilization of NVC maintains the coupling efficiency—quantified as the ratio of hemodynamic response amplitude to electrophysiological activity—across a broader CPP range than observed in untreated conditions [9].

Cerebral Metabolic Effects: Beyond perfusion, cyclandelate may influence neuronal metabolism through inhibition of aldose reductase—an enzyme implicated in diabetic complications and ischemic neuronal injury. By reducing aldose reductase activity, cyclandelate limits sorbitol accumulation and associated osmotic stress in neurons and glia. Although not a primary mechanism, this metabolic modulation could indirectly support neurovascular coupling by preserving neuronal excitability and metabolic demand signaling during hypoperfusion [1].

Table 4: Cyclandelate Effects on Neurovascular Parameters Across CPP Ranges

CPP RangeAutoregulatory StatusCyclandelate Effect on HRFProposed Mechanism
40-60 mmHgDysregulated (Ischemia risk)↑ Amplitude; ↓ Latency; ↑ DurationEnhanced microcirculatory flow & erythrocyte deformability
70-90 mmHgNormal autoregulationMinimal HRF shape alteration; ↑ Baseline perfusionReduced cerebrovascular resistance
100-120 mmHgDysregulated (Hyperemia risk)↓ Amplitude overshoot; Normalized kineticsAttenuation of pressure-passive vasodilation
>130 mmHgSeverely dysregulatedLimited efficacy; Partial response preservationCalcium channel modulation in vascular smooth muscle

The pharmacological profile of cyclandelate encompasses a spectrum of molecular interactions that collectively enhance tissue perfusion through vascular, rheological, and metabolic mechanisms. Its multifunctional nature—calcium channel modulation, ACAT inhibition, and neurovascular optimization—distinguishes it from conventional vasodilators and underpins its therapeutic application in cerebrovascular and peripheral vascular disorders.

Properties

CAS Number

456-59-7

Product Name

Cyclandelate

IUPAC Name

(3,3,5-trimethylcyclohexyl) 2-hydroxy-2-phenylacetate

Molecular Formula

C17H24O3

Molecular Weight

276.4 g/mol

InChI

InChI=1S/C17H24O3/c1-12-9-14(11-17(2,3)10-12)20-16(19)15(18)13-7-5-4-6-8-13/h4-8,12,14-15,18H,9-11H2,1-3H3

InChI Key

WZHCOOQXZCIUNC-UHFFFAOYSA-N

SMILES

CC1CC(CC(C1)(C)C)OC(=O)C(C2=CC=CC=C2)O

Solubility

PRACTICALLY INSOL IN WATER; SOL IN LIPOIDS & THEIR SOLVENTS
FREELY SOL IN PETROLEUM ETHER, ETHANOL; SOL IN DIETHYL ETHER, ACETONE
9.97e-02 g/L

Synonyms

Cyclandelate; Cyclospasmol; Capilan; Ciclospasmol; Spasmocyclon; Spasmocyclone;

Canonical SMILES

CC1CC(CC(C1)(C)C)OC(=O)C(C2=CC=CC=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.